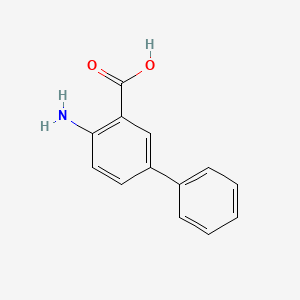

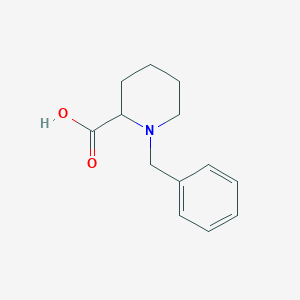

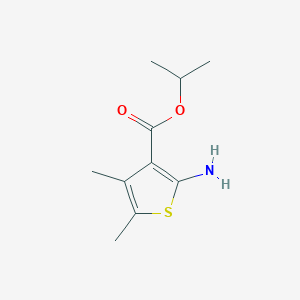

![molecular formula C13H11N3O4 B1334888 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid CAS No. 384855-46-3](/img/structure/B1334888.png)

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Übersicht

Beschreibung

The compound "3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid" is a derivative of aminobenzoic acid, which is a building block for various chemical compounds with potential applications in materials science and pharmaceuticals. The presence of the nitro group and the pyridinylmethylamino moiety suggests that this compound could exhibit interesting physicochemical properties and reactivity patterns, which may be useful in the development of new materials or drugs .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, triorganostannyl esters of pyridinylimino substituted aminobenzoic acids have been synthesized, which are structurally related to the compound . These syntheses typically involve the condensation of aminobenzoic acid with pyridine-2-carboxaldehyde. Another related synthesis is the preparation of 3-nitro-2-aminobenzoic acid, which is achieved through a multi-step process starting from phthalic anhydride, involving nitration, dehydration, amidation, and Hofmann rearrangement . These methods could potentially be adapted to synthesize the target compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid" has been studied using X-ray crystallography and spectroscopic methods. These studies reveal how the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the overall crystal structure . The presence of nitro and amino groups is known to promote the formation of hydrogen bonds, which can lead to the formation of various supramolecular architectures.

Chemical Reactions Analysis

The reactivity of nitro-substituted aminobenzoic acids can be quite diverse. The nitro group is an electron-withdrawing group that can influence the reactivity of the amino group. For example, the nitro group can enhance the acidity of the adjacent amino group, making it more susceptible to protonation or reaction with nucleophiles . Additionally, the amino group can participate in the formation of amides, esters, and other derivatives through reactions with acids or acid derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid" can be inferred from related compounds. The introduction of the nitro group can significantly affect the acidity, solubility, and stability of the compound. For instance, nitrobenzoic acids tend to have lower pKa values compared to their unsubstituted counterparts, indicating increased acidity . The presence of the pyridinylmethylamino group could also influence the compound's solubility in organic solvents and its ability to form salts with various cations. The compound's stability under different conditions, such as temperature, pH, and exposure to light, would be an important aspect of its physical and chemical property profile .

Wissenschaftliche Forschungsanwendungen

Amino-Decorated Porous Metal-Organic Frameworks

A study by Ma et al. (2020) discusses the synthesis of an amino-decorated porous metal-organic framework, where 3-amino-4-(pyridin-4-yl)benzoic acid is used. This compound shows efficient selectivity for CO2/N2, C2H4/CH4, and C2H2/CH4, and high iodine adsorption, making it significant in gas separation and adsorption applications (Ma et al., 2020).

Multi-Component Crystal Formation

Seaton et al. (2013) created multi-component crystals using 4-phenylpyridine and substituted benzoic acids, including 3-nitrobenzoic acid. This research investigates the influence of chemical and structural factors on hydrogen location between components, which is vital in understanding crystal formation and solid-state chemistry (Seaton et al., 2013).

Crystallography and Magnetism Studies

Baskett and Lahti (2005) studied 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, focusing on its crystallography and magnetic properties. This research contributes to understanding the solid-state magnetic susceptibility and phase changes at low temperatures, important for material science and magnetic studies (Baskett & Lahti, 2005).

Peptide Bond Formation in Peptide Synthesis

Matsueda and Walter (2009) report on the 3-nitro-2-pyridinesulfenyl (Npys) group for peptide bond formation in peptide synthesis. This study is significant for understanding the protection and activation of amino and hydroxyl groups, crucial in the field of peptide synthesis and pharmaceutical research (Matsueda & Walter, 2009).

Synthesis of Tritium Labeled Compounds

Branchini et al. (1992) focused on synthesizing a tritium-labeled aryl azide photoaffinity labeling agent, derived from 4-amino-2,3,5,6-tetrafluorobenzonitrile, a compound related to 3-nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. This research contributes to the understanding of radiochemical synthesis, significant in biological and chemical tracer studies (Branchini et al., 1992).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-nitro-4-(pyridin-3-ylmethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c17-13(18)10-3-4-11(12(6-10)16(19)20)15-8-9-2-1-5-14-7-9/h1-7,15H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISBJMWNSNWBAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387533 | |

| Record name | 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202275 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid | |

CAS RN |

384855-46-3 | |

| Record name | 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)

![2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1334810.png)

![3-Nitro-5-[(3-phenylpropyl)thio]aniline](/img/structure/B1334811.png)

![(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine](/img/structure/B1334832.png)